molecular formula C9H8BrNO3 B1330342 2-Bromohippuric acid CAS No. 81568-83-4

2-Bromohippuric acid

Cat. No.: B1330342
CAS No.: 81568-83-4
M. Wt: 258.07 g/mol
InChI Key: FVCGQCONGSANIN-UHFFFAOYSA-N
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Description

2-Bromohippuric acid is an organic compound with the molecular formula C9H8BrNO3 It is a derivative of hippuric acid, where a bromine atom is substituted at the second position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromohippuric acid typically involves the bromination of hippuric acid. One common method is the direct bromination of hippuric acid using bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the second position of the benzene ring.

Industrial Production Methods: Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions: 2-Bromohippuric acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized products.

    Reduction Reactions: Reduction of this compound can yield the corresponding amine or other reduced forms.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium hydroxide or amines are commonly used under mild to moderate conditions.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are employed under acidic or basic conditions.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Major Products Formed:

    Substitution Reactions: Various substituted hippuric acid derivatives.

    Oxidation Reactions: Carboxylic acids and other oxidized products.

    Reduction Reactions: Amines and other reduced forms of the compound.

Scientific Research Applications

2-Bromohippuric acid has several scientific research applications, including:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the synthesis of various industrial chemicals and materials.

Comparison with Similar Compounds

2-Bromohippuric acid can be compared with other similar compounds, such as:

    Hippuric Acid: The parent compound, which lacks the bromine substitution.

    2-Chlorohippuric Acid: A similar compound with a chlorine atom instead of bromine.

    2-Iodohippuric Acid: A compound with an iodine atom at the second position.

Uniqueness: The presence of the bromine atom in this compound imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for specific applications where bromine’s reactivity is advantageous.

Properties

IUPAC Name

2-[(2-bromobenzoyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO3/c10-7-4-2-1-3-6(7)9(14)11-5-8(12)13/h1-4H,5H2,(H,11,14)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVCGQCONGSANIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC(=O)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90231205
Record name 2-Bromohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

81568-83-4
Record name 2-Bromohippuric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081568834
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Bromohippuric acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90231205
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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